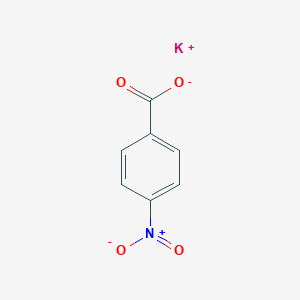
Ácido 4-(undeciloxi)benzoico
Descripción general
Descripción
4-(Undecyloxy)benzoic acid is an organic compound with the chemical formula CH₃(CH₂)₁₀OC₆H₄CO₂H. It is a member of the benzoic acid family, characterized by the presence of an undecyloxy group attached to the benzene ring. This compound is known for its liquid crystalline properties, making it significant in the field of materials science .
Aplicaciones Científicas De Investigación
4-(Undecyloxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials.
Biology: Investigated for its potential interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific optical properties.
Mecanismo De Acción
Biochemical Pathways
It is known that benzoic acid derivatives can be involved in various biochemical processes . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Undecyloxy)benzoic acid can be synthesized through the esterification of benzoic acid with undecanol. The reaction typically involves the following steps:
Mixing: Benzoic acid and undecanol are mixed in a specific molar ratio.
Catalysis: An acid catalyst, such as sulfuric acid, is added to facilitate the esterification reaction.
Heating: The mixture is heated under reflux conditions to promote the reaction.
Purification: The product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of 4-(Undecyloxy)benzoic acid may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Undecyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Octyloxy)benzoic acid
- 4-(Nonyloxy)benzoic acid
- 4-(Dodecyloxy)benzoic acid
Uniqueness
4-(Undecyloxy)benzoic acid is unique due to its specific chain length, which imparts distinct liquid crystalline properties. Compared to its shorter or longer chain analogs, it exhibits a unique balance of hydrophobicity and flexibility, making it suitable for specific applications in materials science .
Propiedades
IUPAC Name |
4-undecoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h11-14H,2-10,15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJZHJHZOUISSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333908 | |
| Record name | 4-Undecyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15872-44-3 | |
| Record name | 4-(Undecyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Undecyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of UDBA into a polymer matrix affect its liquid crystal properties?
A1: Research shows that dispersing UDBA within a poly(methyl methacrylate) (PMMA) matrix, using a combination of solvent and thermal-induced phase separation, impacts its thermal behavior. Specifically, the isotropic liquid-nematic transition temperature (TIN) of UDBA decreases by approximately 2.8–5.6°C compared to pure UDBA. [] This shift in TIN is attributed to the confinement and interaction of UDBA within the PMMA matrix. Furthermore, the morphology of UDBA changes significantly within the PMMA matrix, forming distinct structures like bipolar droplets and Maltese-type crosses, as observed through polarizing optical microscopy. []
Q2: Can hydrogen bonding influence the liquid crystal properties of UDBA?
A2: Yes, studies indicate that forming an intermolecular hydrogen bond between UDBA and cholesteryl acetate (CHA) significantly alters its liquid crystal behavior. [] This hydrogen bonding leads to a wider thermal range for the mesogenic phases of the resulting mixture compared to pure UDBA or CHA. Additionally, the enthalpy values for all phases decrease in the UDBA-CHA mixture. [] This highlights the role of intermolecular interactions in tuning the properties of liquid crystal systems.
Q3: What are the analytical techniques commonly employed to characterize UDBA and its mixtures?
A3: Several analytical methods are crucial for studying UDBA and its blends. Differential Scanning Calorimetry (DSC) is essential for analyzing thermal transitions, such as determining phase transition temperatures and enthalpy changes. [, ] Polarizing Optical Microscopy (POM) provides visual insights into the morphology and textures of liquid crystal phases, enabling the identification of characteristic structures like droplets and Maltese crosses. [] Additionally, Fourier Transform Infrared (FTIR) spectroscopy is valuable for investigating intermolecular interactions, such as confirming the formation of hydrogen bonds between UDBA and other molecules. [] These techniques, combined, offer a comprehensive understanding of the properties and behavior of UDBA in various systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5'-Dithiobis(benzo[b]thiophene)](/img/structure/B100217.png)











